molecular formula C9H12O2 B057704 5-Propylbenzene-1,3-diol CAS No. 500-49-2

5-Propylbenzene-1,3-diol

Cat. No. B057704
CAS RN: 500-49-2
M. Wt: 152.19 g/mol
InChI Key: FRNQLQRBNSSJBK-UHFFFAOYSA-N
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Description

5-Propylbenzene-1,3-diol is a chemical compound that belongs to the class of organic compounds known as diols, which contain two hydroxyl groups attached to different carbon atoms. The presence of the propyl group at the 5th position introduces specific chemical characteristics that influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds closely related to 5-Propylbenzene-1,3-diol, such as 2,5-Diformylbenzene-1,4-diol, involves optimized reactions that improve yield from previously low percentages to more efficient outcomes (Kretz et al., 2007). These methodologies may provide a foundation for synthesizing 5-Propylbenzene-1,3-diol by adjusting the starting materials or reaction conditions.

Scientific Research Applications

  • Oxidation of n-Propylbenzene : A study on the oxidation of n-propylbenzene, a related compound to 5-Propylbenzene-1,3-diol, was conducted in a jet-stirred reactor. This research is relevant for understanding the combustion processes and chemical kinetics of such compounds (Dagaut et al., 2002).

  • Combustion of n-Propylbenzene : An extensive experimental and kinetic modeling study on the combustion of n-propylbenzene was performed. This study provides insights into the combustion mechanisms and formation of polycyclic aromatic hydrocarbons, which are important for environmental and energy-related research (Yuan et al., 2016).

  • Antibacterial Properties : Novel bis-isoxazolyl/pyrazolyl-1,3-diols, which are structurally related to 5-Propylbenzene-1,3-diol, were synthesized and tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Juneja et al., 2013).

  • Synthesis of Phthalocyanines : Research on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to phthalocyanines involves chemical reactions related to 5-Propylbenzene-1,3-diol. This is significant for the field of organic synthesis and materials science (Wöhrle et al., 1993).

  • Intramolecular Electron Transfer : A study on diferrocenylbenzenes, which are structurally similar to 5-Propylbenzene-1,3-diol, provided insights into intramolecular electron transfer mechanisms. This has implications for understanding molecular electronics and quantum interference effects (Patoux et al., 1997).

  • Synthesis of Redox-Active Ligands : The synthesis of 2,5-diformylbenzene-1,4-diol, which shares functional groups with 5-Propylbenzene-1,3-diol, has been optimized for the preparation of redox-active Schiff base ligands. This research is relevant for the field of coordination chemistry (Kretz et al., 2007).

  • Synthesis of Polymer-supported 1,3-diol : A new 1,3-diol-containing polymer was synthesized and used as a protecting group in solid-phase organic synthesis. This research contributes to the field of polymer chemistry and material science (Ren et al., 1989).

  • Pyrolysis of iso-Propylbenzene : A study on the pyrolysis of iso-propylbenzene, a structurally similar compound to 5-Propylbenzene-1,3-diol, provides insights into the combustion and soot formation processes, which are important for environmental and energy applications (Tian et al., 2019).

  • Synthesis of Immunomodulatory Agents : An iron-catalyzed cross-coupling reaction for the synthesis of an immunosuppressive agent FTY720, which uses functionalized aryl compounds similar to 5-Propylbenzene-1,3-diol, was developed. This is significant in the field of medicinal chemistry (Seidel et al., 2004).

  • Cytochrome P450 BM-3 Oxidation Studies : Research on the oxidation of propylbenzene by cytochrome P450 BM-3, which is related to 5-Propylbenzene-1,3-diol, reveals insights into enzyme catalysis and stereoselectivity. This has implications for biochemistry and pharmacology (Li et al., 2001).

Safety And Hazards

5-Propylbenzene-1,3-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-propylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNQLQRBNSSJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198172
Record name 5-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylbenzene-1,3-diol

CAS RN

500-49-2
Record name 1,3-Benzenediol, 5-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Propyl-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-propylbenzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
IV Gryazeva, ОK Davydova… - Cellular and Molecular …, 2015 - degruyter.com
The antioxidant activities of five alkylresorcinol (AR) homologs with alkyl chains of 1, 3, 5 6 and 12 carbon atoms were studied using molecular and cellular assays for superoxide anions …
Number of citations: 4 www.degruyter.com
FM Cazorla, SB Duckett, ET Bergström… - Molecular plant …, 2006 - Am Phytopath Society
A collection of 905 bacterial isolates from the rhizospheres of healthy avocado trees was obtained and screened for antagonistic activity against Dematophora necatrix, the cause of …
Number of citations: 171 apsjournals.apsnet.org
F Tolomeo, F Russo, MA Vandelli, G Biagini… - … of Pharmaceutical and …, 2021 - Elsevier
A sensitive and straightforward HPLC-UV method was developed for the simultaneous quantification of the two main impurities in “pure” commercial cannabigerol (CBG) samples. The …
Number of citations: 7 www.sciencedirect.com
VRLJ Bloemendal, D Sondag, H Elferink… - European Journal of …, 2019 - Wiley Online Library
A revised modular approach to various synthetic (–)‐trans‐Δ 8 ‐THC derivatives through late‐stage Suzuki–Miyaura cross‐coupling reactions is disclosed. Ten derivatives were …
S Bátkai, P Mukhopadhyay, B Horváth… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Activation of cannabinoid CB 2 receptors protects against various forms of ischaemia‐reperfusion (I/R) injury. Δ 8 ‐Tetrahydrocannabivarin (Δ 8 ‐THCV…
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
JA Elix, JH Wardlaw - Australian journal of chemistry, 1997 - CSIRO Publishing
The new depsides decarboxydivaricatic acid (3), decarboxy-2′-O-methyldivaricatic acid (4), de- carboxynorstenosporic acid (5), decarboxynorimbricaric acid (6), decarboxystenosporic …
Number of citations: 16 www.publish.csiro.au
HV Stone, FJ Topping, AX Veiga, A Pop… - The Journal of …, 2023 - ACS Publications
The synthesis of 6-(S)-hydroxycannabidivarin was required to assess its biological activity in the treatment of neurological disorders. A novel and scalable synthesis has been …
Number of citations: 4 pubs.acs.org
G Navarro, A Gonzalez… - Journal of Medicinal …, 2021 - ACS Publications
Cannabidiol (CBD), the second most abundant of the active compounds found in the Cannabis sativa plant, is of increasing interest because it is approved for human use and is neither …
Number of citations: 26 pubs.acs.org
E Pharm, AG Lipomed - 2017 - researchgate.net
1 Purpose AOAC SMPRs describe the minimum recommended performance characteristics to be used during the evaluation of a method. The evaluation may be an on-site verification, …
Number of citations: 3 www.researchgate.net
AR Noble - 2009 - search.proquest.com
Amphibian alkaloids are attractive targets for synthesis due to their biological activity. An important class of amphibian alkaloids is the 2, 5-disubstituted pyrrolidine-based family of …
Number of citations: 6 search.proquest.com

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